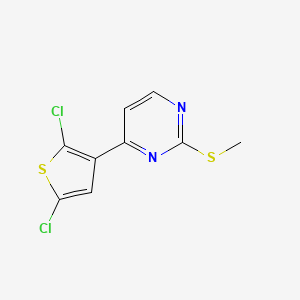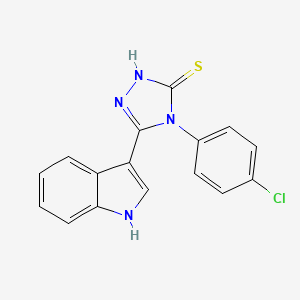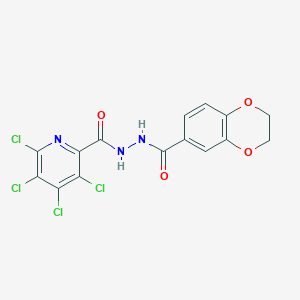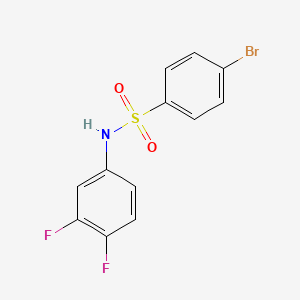![molecular formula C19H22N6O4S B2941542 4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide CAS No. 1396855-52-9](/img/structure/B2941542.png)
4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with a molecular formula of C43H48N10O8 . It contains a cyclopentyl group, a tetrahydropyrimido[4,5-d]pyrimidin-2-yl group, and a benzenesulfonamide moiety .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The cyclopentyl group is a five-membered ring, while the tetrahydropyrimido[4,5-d]pyrimidin-2-yl group is a bicyclic structure with a pyrimidine ring fused to a pyrimidinone ring . The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide functional group .科学的研究の応用
Cyclin-Dependent Kinase 2 Inhibitors
A series of pyrimidine-benzenesulfonamide derivatives were designed and evaluated for their potential as cyclin-dependent kinase 2 inhibitors, highlighting the utility of these compounds in targeted anti-cancer strategies. The study involved molecular docking simulations and synthesis of derivatives, demonstrating their anti-proliferative activity against human Hela cell line with doxorubicin as a reference drug. The synthesized derivatives' structures were confirmed through micro-analytical and spectral data, indicating their potential in anti-tumor applications (Fathalla et al., 2012).
A2B Adenosine Receptor Antagonists
Another study identified a new series of 4-(1,3-dialkyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-6-yl)benzenesulfonamides as potent A2B adenosine receptor antagonists. These compounds were evaluated for their binding affinities to human adenosine receptors, showcasing one derivative's high affinity and selectivity for the A2B receptor. This research emphasizes the role of these derivatives in developing new therapeutic agents targeting adenosine receptors (Esteve et al., 2006).
Antimicrobial and Antitumor Agents
A study on the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing a dimethylsulfonamide moiety revealed their promising antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. This research points to the potential of these compounds in developing new antimicrobial agents (Hassan et al., 2009).
Carbonic Anhydrase Inhibitors
Research on the reaction of 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide with different reagents resulted in derivatives that were potent inhibitors of carbonic anhydrase isozymes. These inhibitors showed promise as topical antiglaucoma agents, indicating the therapeutic potential of these compounds in glaucoma treatment (Casini et al., 2002).
Anticancer Activity
A study on the synthesis of indenopyridine derivatives containing the benzenesulfonamide moiety demonstrated significant in vitro anticancer activity against the MCF7 breast cancer cell line. Some compounds showed higher potency than the reference drug Doxorubicin, underscoring the potential of these derivatives in cancer therapy (Ghorab & Al-Said, 2012).
Safety and Hazards
特性
IUPAC Name |
4-[2-[(6-cyclopentyl-5,7-dioxo-8H-pyrimido[4,5-d]pyrimidin-2-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S/c20-30(28,29)14-7-5-12(6-8-14)9-10-21-18-22-11-15-16(23-18)24-19(27)25(17(15)26)13-3-1-2-4-13/h5-8,11,13H,1-4,9-10H2,(H2,20,28,29)(H2,21,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYCFVXAZYBXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2941466.png)

![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2941469.png)

![2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2941473.png)
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2941474.png)

![N-{4-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2941476.png)


![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2941482.png)